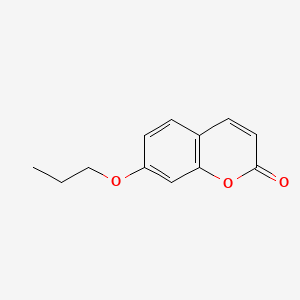

7-Propoxy-chromen-2-one

描述

Significance of Chromen-2-one Derivatives in Medicinal Chemistry and Biology

Chromen-2-one derivatives represent a large and diverse family of compounds that have garnered significant attention for their wide array of biological activities. frontiersin.org These compounds, characterized by a benzopyran-2-one core structure, are investigated for their potential therapeutic applications across various diseases. ijpcbs.com

The versatility of the coumarin (B35378) scaffold allows for a multitude of chemical modifications, leading to derivatives with a broad spectrum of pharmacological properties. frontiersin.org Researchers have successfully synthesized and evaluated numerous chromen-2-one derivatives, revealing activities such as:

Anticancer: Some coumarin derivatives have demonstrated the ability to inhibit the growth of cancer cells. ontosight.aiontosight.aiontosight.ai

Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects. ontosight.aiontosight.aiontosight.ainih.gov

Anticoagulant: The coumarin structure is the basis for several anticoagulant drugs. ontosight.aiwikipedia.org

Antioxidant: Many coumarins act as antioxidants, protecting cells from damage. ontosight.aiuees.edu.ec

Antimicrobial and Antiviral: The class also includes compounds with activity against various microbes and viruses. derpharmachemica.comontosight.ai

Neurological Disorders: Chromen-2-ones have been explored as potential agents for neurological conditions, for instance as dopamine (B1211576) D4 antagonists. acs.org

G Protein-Coupled Receptor (GPR35) Agonists: A family of 2H-chromen-2-one derivatives has been identified as agonists for GPR35. acs.org

The flat, aromatic, and lipophilic nature of the coumarin core, along with its lactone group, enables it to bind to various biological targets through different types of interactions. frontiersin.org This inherent "drug-likeness" makes the chromen-2-one scaffold a privileged structure in drug discovery.

Overview of Natural and Synthetic Chromen-2-one Compounds

The chromen-2-one skeleton is found in a variety of natural products and is also a popular target for synthetic chemists. ijpcbs.com

Natural Chromen-2-ones: Coumarins are widely distributed in the plant kingdom, found in the seeds, roots, and leaves of many plant species. ijpcbs.com Some well-known examples of naturally occurring coumarins include:

Umbelliferone (7-hydroxycoumarin): A precursor in the synthesis of other coumarins.

Scopoletin: Known for its various biological activities.

Psoralen: Used in the treatment of skin disorders.

Bergapten: Found in bergamot essential oil.

Synthetic Chromen-2-ones: The synthesis of novel chromen-2-one derivatives is a major focus of medicinal chemistry research. derpharmachemica.comresearchgate.netresearchgate.net Chemists employ various synthetic strategies to modify the basic coumarin structure, aiming to enhance or discover new biological activities. These synthetic efforts have led to the development of compounds with improved potency and selectivity for specific biological targets. frontiersin.org The ability to introduce a wide range of substituents at different positions of the coumarin ring allows for the fine-tuning of their pharmacological profiles. frontiersin.org

Specific Focus on the 7-Propoxy-chromen-2-one Scaffold in Contemporary Research

Within the vast family of chromen-2-ones, the 7-alkoxy substituted derivatives, including this compound, have emerged as a subject of particular interest. The propoxy group at the 7th position can significantly influence the compound's physical, chemical, and biological properties. ontosight.ai

Research on this compound and its analogues is driven by the quest for new therapeutic agents. For example, derivatives of this compound have been synthesized and investigated for their potential as atypical antipsychotics and as dual inhibitors of P-gp and carbonic anhydrase XII in the context of tumor multidrug resistance. acs.orgmdpi.com The synthesis of 4-methyl-7-propoxy-2H-chromen-2-one has been achieved through an SN2 reaction between 7-hydroxy-4-methyl-2H-chromen-2-one and n-propyl bromide. iucr.orgiucr.org

The table below provides a summary of some researched this compound derivatives and their areas of investigation.

| Derivative Name | Area of Research |

| 4-methyl-7-propoxy-2H-chromen-2-one | General biological activities (anticoagulant, antioxidant, anti-inflammatory, anticancer) ontosight.ai |

| 6-acetyl-7-propoxy-2H-chromen-2-one | Potential therapeutic applications (anticancer, anti-inflammatory, antimicrobial) ontosight.ai |

| 4-((Diethylamino)methyl)-7-propoxy-2H-chromen-2-one | Chemical synthesis and characterization aksci.com |

| 4-((Dimethylamino)methyl)-7-propoxy-2H-chromen-2-one | Chemical synthesis and characterization bldpharm.com |

| 7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one | Potential atypical antipsychotics acs.org |

| 7-(alkoxy)-2H-chromen-2-one derivatives | P-gp and Carbonic Anhydrase XII inhibitors mdpi.com |

Further investigation into the synthesis and biological evaluation of this compound and its derivatives is crucial to fully elucidate their therapeutic potential.

Structure

3D Structure

属性

IUPAC Name |

7-propoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCOTWGEKNZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209762 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-73-8 | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6093-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Propoxy Chromen 2 One and Its Analogs

Established Synthetic Pathways for 7-Alkoxy-chromen-2-one Derivatives

A primary and straightforward method for the synthesis of 7-alkoxy-chromen-2-one derivatives is the alkylation of the hydroxyl group at the 7-position of a coumarin (B35378) scaffold. This is typically achieved through a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The starting material, a 7-hydroxy-chromen-2-one derivative, is treated with a suitable alkylating agent, such as an alkyl halide (e.g., propyl bromide for the synthesis of 7-propoxy-chromen-2-one), in the presence of a base.

The synthesis of 4-methyl-7-propoxy-2H-chromen-2-one has been reported via an SN2 reaction between 7-hydroxy-4-methyl-2H-chromen-2-one and n-propyl bromide. nih.gov In this procedure, 7-hydroxy-4-methyl-2H-chromen-2-one is dissolved in a polar aprotic solvent like acetone (B3395972), and a base such as potassium carbonate is added to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. Subsequently, n-propyl bromide is added dropwise, and the reaction mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified. nih.gov

The following table summarizes the reaction conditions and outcomes for the alkylation of a 7-hydroxycoumarin derivative.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 7-hydroxy-4-methyl-2H-chromen-2-one | n-propyl bromide, Potassium carbonate | Acetone | Reflux | 4-methyl-7-propoxy-2H-chromen-2-one | Not specified in the provided abstract nih.gov |

This method is widely applicable for the synthesis of a variety of 7-alkoxy-chromen-2-one derivatives by selecting the appropriate alkyl halide.

Condensation reactions are fundamental in the construction of the coumarin ring system itself. Two of the most notable methods are the von Pechmann condensation and the Knoevenagel condensation.

The von Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgjk-sci.com For the synthesis of 7-substituted coumarins, a substituted phenol, such as a resorcinol (B1680541) derivative, is used. The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration. wikipedia.org The use of highly activated phenols allows the reaction to proceed under milder conditions. jk-sci.com Various acid catalysts, including Brønsted and Lewis acids, can be employed. jk-sci.com

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step. wikipedia.org For coumarin synthesis, this reaction is often carried out with a salicylaldehyde (B1680747) derivative and an active methylene compound like diethyl malonate or ethyl acetoacetate (B1235776) in the presence of a weak base catalyst. youtube.com The reaction leads to the formation of an α,β-unsaturated product which can then undergo intramolecular cyclization to form the coumarin ring. wikipedia.org This method is particularly useful for introducing substituents at the 3-position of the coumarin nucleus.

The following table provides a general overview of these condensation reactions for the synthesis of coumarin derivatives.

| Reaction | Reactants | Catalyst | General Product |

| von Pechmann Condensation | Phenol, β-ketoester | Acid (e.g., H₂SO₄, AlCl₃) | Coumarin derivative |

| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Weak base (e.g., piperidine) | 3-substituted coumarin derivative |

Advanced Synthetic Approaches and Reaction Conditions

To improve the efficiency, yield, and environmental friendliness of coumarin synthesis, several advanced methodologies have been developed.

One-pot synthesis strategies are highly desirable as they reduce the number of workup and purification steps, saving time, and resources. asianpubs.org In the context of chromen-2-one synthesis, one-pot procedures often combine multiple reaction steps, such as the formation of the coumarin scaffold and subsequent modifications, into a single synthetic operation. For instance, a one-pot, two-step domino strategy has been employed in the synthesis of coumarin derivatives involving a base-catalyzed dimerization of malononitrile (B47326) followed by Knoevenagel condensation. nih.gov While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the general principles of one-pot synthesis of coumarin derivatives are well-established. asianpubs.orgresearchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of chromene and coumarin derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. vjs.ac.vnscialert.net Microwave irradiation has been utilized in both Pechmann and Knoevenagel condensations for the synthesis of various coumarin derivatives. ijsart.commdpi.com For example, the synthesis of 7-hydroxy-4-methyl-chromen-2-one via Pechmann condensation has been efficiently carried out under microwave irradiation using FeF₃ as a catalyst in solvent-free conditions. mdpi.com This precursor can then be alkylated to yield 7-propoxy-4-methyl-chromen-2-one. The application of microwave assistance offers a greener and more efficient alternative for the synthesis of this compound and its analogs. researchgate.netnih.gov

The following table summarizes the advantages of microwave-assisted synthesis compared to conventional methods for coumarin derivatives.

| Synthesis Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Hours to days | Moderate to good | Often requires high temperatures and longer reaction times |

| Microwave Irradiation | Minutes to hours | Good to excellent | Rapid heating, often solvent-free or with reduced solvent, can be performed at atmospheric or elevated pressure |

Synthesis of Key Precursors and Intermediates for this compound

A. Synthesis of the 7-Hydroxycoumarin Intermediate

The key intermediate for this compound is 7-hydroxycoumarin. The most common and historically significant method for synthesizing this intermediate is the Pechmann condensation . google.com This reaction involves the condensation of a phenol with a β-ketoester or a similar carboxylic acid under acidic conditions. slideshare.netresearchgate.net

The primary precursor for this step is Resorcinol (benzene-1,3-diol). The Pechmann reaction for 7-hydroxycoumarin specifically involves the condensation of resorcinol with malic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid, at elevated temperatures. google.comprepchem.com The reaction proceeds through the formation of a β-hydroxy ester, which then undergoes cyclization and dehydration to yield the coumarin ring system. slideshare.net While effective for laboratory synthesis, this process can present challenges in commercial applications, such as solidification of the reaction mass and foaming, which can lead to variable yields. google.com To mitigate these issues, modifications such as the addition of a nitro-aromatic hydrocarbon like nitrobenzene (B124822) to the reaction mixture have been developed to ensure more consistent and reproducible yields. google.com

An alternative and widely used variation of the Pechmann condensation is employed for the synthesis of 7-hydroxycoumarin analogs, such as 7-hydroxy-4-methylcoumarin. In this case, resorcinol is reacted with ethyl acetoacetate, again using an acid catalyst like sulfuric acid or a solid acid catalyst such as Amberlyst-15 for a more environmentally friendly approach. slideshare.netresearchgate.netgoogle.com

B. Synthesis of this compound via O-Alkylation

Once the 7-hydroxycoumarin intermediate is obtained, the final step is the introduction of the propoxy group at the 7-position. This is accomplished through a classic Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This reaction is a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgyoutube.com

In this procedure, the hydroxyl group of 7-hydroxycoumarin is first deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. nih.gov This alkoxide then reacts with an alkylating agent, which in this case is a propyl halide like n-propyl bromide. nih.gov The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the n-propyl bromide and displacing the bromide leaving group to form the ether linkage. wikipedia.orgkhanacademy.org The reaction is typically carried out in a polar aprotic solvent like acetone and may require heating to reflux to proceed to completion. nih.gov This method is a robust and widely used technique for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Analytical Characterization of Synthesized this compound Compounds

The structural confirmation and purity assessment of synthesized this compound are performed using standard spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable data.

¹H NMR (Proton NMR) : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the closely related analog, 4-methyl-7-propoxy-2H-chromen-2-one, the ¹H NMR spectrum shows distinct signals for the propoxy group, the methyl group, and the protons on the coumarin core. nih.gov The propoxy chain protons typically appear as a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (CH₂) group, and another triplet for the methylene group attached to the oxygen (OCH₂). nih.gov The protons on the aromatic and pyran-2-one rings appear in the downfield region of the spectrum. nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 1.02 | Triplet (t) | - | Propoxy -CH₃ |

| 1.82 | Multiplet (m) | - | Propoxy -CH₂- |

| 2.36 | Singlet (s) | - | 4-CH₃ |

| 3.94 | Triplet (t) | - | Propoxy -OCH₂- |

| 6.08 | Singlet (s) | - | H-3 |

| 6.76 | Doublet (d) | 2.4 | H-8 |

| 6.82 | Doublet of Doublets (dd) | 8.8, 2.4 | H-6 |

| 7.45 | Doublet (d) | 8.8 | H-5 |

¹³C NMR (Carbon-13 NMR) : This technique identifies all non-equivalent carbon atoms in the molecule. The spectrum for this compound is expected to show distinct signals for each of its 12 carbons. The carbonyl carbon of the lactone ring is the most deshielded and appears furthest downfield, typically in the range of 160-220 ppm. openstax.org Carbons of the aromatic ring and the C=C bond in the pyrone ring absorb in the 110-160 ppm region. openstax.org The carbons of the propoxy group are found in the upfield region, with the carbon directly attached to the oxygen (C-O) appearing around 50-90 ppm and the other aliphatic carbons appearing at higher fields (0-50 ppm). chemguide.co.uk

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₂O₃), the exact monoisotopic mass is 204.07864 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision. The technique typically involves ionizing the molecule and then detecting the mass-to-charge (m/z) ratio of the resulting ions. Various ionization methods can be used, leading to different adducts being detected.

| Adduct | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 204.07809 |

| [M+H]⁺ | 205.08592 |

| [M+Na]⁺ | 227.06786 |

| [M+K]⁺ | 243.04180 |

| [M+NH₄]⁺ | 222.11246 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak is the strong C=O stretching vibration of the lactone ring. spectroscopyonline.com Other key absorptions include those from the aromatic ring, the ether linkage, and the aliphatic C-H bonds of the propoxy group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| ~2970-2850 | C-H Stretch | Aliphatic C-H (Propoxy) |

| ~1750-1700 | C=O Stretch | α,β-Unsaturated Lactone |

| ~1620-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1000 | C-O Stretch | Ether & Lactone |

Advanced Structural Elucidation of 7 Propoxy Chromen 2 One

X-ray Crystallography Studies of 7-Propoxy-chromen-2-one and Related Chromen-2-ones

While a specific crystal structure for this compound is not extensively detailed in the reviewed literature, a comprehensive analysis of the closely related compound, 4-methyl-7-propoxy-2H-chromen-2-one , provides a robust model for understanding the structural characteristics of this class of coumarins. nih.govdoaj.orgresearchgate.netiucr.org The study of this methylated analogue reveals key features of the molecular conformation, torsion angles, and the nature of intermolecular forces that govern its supramolecular assembly. nih.govdoaj.org

The crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one shows an asymmetric unit containing two independent molecules, designated A and B. nih.govdoaj.orgiucr.org The core coumarin (B35378) ring system, consisting of fused benzene and pyran-2-one rings, is fundamentally planar in both molecules. nih.goviucr.org The planarity is a characteristic feature of the coumarin scaffold.

The dihedral angle between the fused benzene and pyran-2-one rings is minimal, measuring 1.22(12)° for molecule A and 1.57(12)° for molecule B, confirming the near-perfect coplanarity of the fused ring system. nih.govdoaj.orgiucr.org The 7-propoxy substituent also lies nearly in the same plane as the coumarin ring. This is evidenced by the small C7—C6—O3—C10 torsion angle, which is 2.9(2)° in molecule A, and the corresponding C20—C19—O6—C23 angle of 1.4(2)° in molecule B. nih.govdoaj.orgiucr.org This planar conformation suggests a degree of electronic conjugation between the oxygen of the propoxy group and the aromatic system.

Table 1: Selected Torsion and Dihedral Angles for 4-methyl-7-propoxy-2H-chromen-2-one Data sourced from crystallographic studies of the methylated analogue. nih.govdoaj.orgiucr.org

| Parameter | Molecule A | Molecule B |

| Dihedral Angle (Benzene/Pyran-2-one rings) | 1.22 (12)° | 1.57 (12)° |

| C—C—O—C Torsion Angle (Propoxy group) | 2.9 (2)° | 1.4 (2)° |

The crystal packing of 4-methyl-7-propoxy-2H-chromen-2-one is directed by a combination of weak non-covalent interactions, including C—H⋯O hydrogen bonds and π–π stacking, which are crucial in forming a stable three-dimensional network. nih.govdoaj.orgmdpi.com

C-H⋯O Hydrogen Bonds: These interactions are significant in the crystal lattice. In the structure of the 4-methyl derivative, molecules are connected via C—H⋯O hydrogen bonds, which assemble the molecules into supramolecular tapes extending along the acs.org crystallographic direction. nih.govdoaj.org This type of weak hydrogen bonding is a common feature in the crystal engineering of coumarin derivatives, critically influencing their solid-state architecture. mdpi.comresearchgate.netresearchgate.net

π–π Stacking Interactions: The planar aromatic rings of the coumarin system facilitate π–π stacking. The two independent molecules (A and B) in the asymmetric unit of 4-methyl-7-propoxy-2H-chromen-2-one are interconnected by an offset π–π interaction. nih.govdoaj.org The distance between the centroids of the benzene rings of these interacting molecules is 3.6087(4) Å. nih.govdoaj.org This type of interaction, where the fused rings of one molecule overlap with those of a partner molecule, is a key stabilizing force in many coumarin crystal structures. researchgate.netresearchgate.net These tapes are further linked by C—H⋯π interactions, completing the three-dimensional supramolecular assembly. nih.govdoaj.org

Table 2: Intermolecular Interaction Data for 4-methyl-7-propoxy-2H-chromen-2-one

| Interaction Type | Description | Key Metric |

| π–π Stacking | Offset interaction between benzene rings of molecules A and B | Inter-centroid distance: 3.6087 (4) Å nih.govdoaj.org |

| C—H⋯O Hydrogen Bonds | Connects molecules into supramolecular tapes | Forms R²₂(8) graph sets researchgate.netiucr.org |

| C—H⋯π Interactions | Links adjacent supramolecular tapes | Contributes to the 3D network nih.govdoaj.org |

Spectroscopic Signatures and Their Interpretation

Spectroscopic analysis provides essential data for confirming the structure of this compound and understanding its electronic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not detailed, the ¹H NMR spectrum of the related 4-methyl-7-propoxy-2H-chromen-2-one provides valuable reference points. nih.gov The key signals observed for this analogue include:

A triplet corresponding to the terminal methyl group (CH₃) of the propoxy chain around δ 1.02 ppm. nih.gov

A multiplet for the central methylene (B1212753) group (CH₂) of the propoxy chain at δ 1.82 ppm. nih.gov

A triplet for the methylene group attached to the oxygen (CH₂—O) at δ 3.94 ppm. nih.gov

Singlets and doublets in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons on the coumarin core (H-3, H-6, H-8, and H-5). nih.gov

For this compound, a similar pattern for the propoxy group would be expected. The aromatic region would show characteristic signals for the H-3, H-4, H-5, H-6, and H-8 protons of the unsubstituted coumarin core.

Infrared (IR) Spectroscopy: The IR spectrum of a coumarin derivative is characterized by several strong absorption bands. For this compound, the most significant peaks would be:

A strong carbonyl (C=O) stretching band from the lactone ring, typically appearing in the range of 1705-1725 cm⁻¹. uni.lu

Alkene double bond (C=C) stretching vibrations from the pyrone ring and aromatic core, expected around 1620-1680 cm⁻¹. uni.lu

C-O-C stretching vibrations associated with the ether linkage of the propoxy group and the lactone ring.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of coumarins is characterized by distinct absorption bands related to electronic transitions within the conjugated π-system. 7-hydroxycoumarin, a related compound, shows maximum absorption wavelengths (λ_max) around 218 nm and 323 nm, which are attributed to the lactone carbonyl and cinnamoyl chromophores, respectively. uni.lu The presence of the 7-propoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands compared to the unsubstituted coumarin.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₁₂H₁₂O₃), the monoisotopic mass is 204.07864 Da. High-resolution mass spectrometry would confirm this exact mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts.

Table 3: Predicted Mass Spectrometry Adducts for this compound Data sourced from PubChem database.

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 205.08592 |

| [M+Na]⁺ | 227.06786 |

| [M-H]⁻ | 203.07136 |

| [M+NH₄]⁺ | 222.11246 |

Pharmacological and Biological Activities of 7 Propoxy Chromen 2 One Derivatives

Antimicrobial Activities

Derivatives of 7-Propoxy-chromen-2-one have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. These compounds represent a promising framework for the development of new therapeutic agents to combat a variety of infectious diseases.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

Coumarin (B35378) derivatives are recognized for their potential as antibacterial agents, with studies showing efficacy against both Gram-positive and Gram-negative bacteria. samipubco.comnih.gov The antibacterial action of these compounds is often attributed to their specific structural features. researchgate.net For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and showed significant antibacterial activity. researchgate.net Research has confirmed that various coumarin derivatives exhibit potent inhibitory effects against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.govejmse.ro The introduction of different substituents onto the coumarin nucleus can significantly modulate the antibacterial potency of these molecules. ejmse.romercer.edu

Table 1: Antibacterial Activity of Selected Coumarin Derivatives

| Compound/Derivative Class | Target Bacteria | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Escherichia coli | Significant antibacterial activity | researchgate.net |

| General Coumarin Derivatives | Staphylococcus aureus, Escherichia coli | Significant zone of inhibition | |

| 4-Chloro-7-hydroxy-chromen-2-one Derivatives | Staphylococcus aureus, Escherichia coli, Bacillus cereus | Monitored antibacterial effect | ejmse.romercer.edu |

| 7-Hydroxycoumarin Derivatives | Bacillus subtilis, Staphylococcus aureus | Good activity against Gram-positive bacteria | nih.gov |

| Coumarin-mono- and bis-triazoles | Gram-positive and Gram-negative bacteria | Potent antimicrobial efficacy (MIC = 1–4 μg/mL for some derivatives) | mdpi.com |

Antifungal Efficacy (e.g., against Candida albicans, Aspergillus species)

The antifungal potential of coumarin derivatives is well-documented, with the core structure being a key contributor to their biological properties. cabidigitallibrary.org Specifically, 7-hydroxycoumarin derivatives have been noted for their antifungal characteristics. cabidigitallibrary.org A study on 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives demonstrated significant activity against fungal organisms, including Candida albicans and various environmental fungi. researchgate.net Other research has focused on derivatives like 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, which has shown notable efficacy against Aspergillus species by inhibiting mycelial growth and conidia germination, and affecting the fungal cell wall structure. nih.govnih.gov This compound exhibited a Minimum Inhibition Concentration (MIC) value of 16 μg/mL against Aspergillus fumigatus and A. flavus. nih.gov Furthermore, certain fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have displayed outstanding antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani. mdpi.com

Table 2: Antifungal Activity of Selected Coumarin Derivatives

| Compound/Derivative | Target Fungi | Observed Effect | Reference(s) |

|---|---|---|---|

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Candida albicans, Fusarium oxysporum | Significant antifungal activity | researchgate.net |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus, Aspergillus flavus | Inhibition of mycelial growth and conidia germination (MIC = 16 μg/mL) | nih.govnih.gov |

| Fluorinated 7-hydroxycoumarin derivatives (e.g., compound 5f) | Botrytis cinerea, Rhizoctonia solani | Superior inhibition rates compared to standards; EC50 of 5.75 μg/mL against B. cinerea | mdpi.com |

| General 4-hydroxycoumarin (B602359) derivatives | Aspergillus niger | Dose-dependent inhibition of fungal growth | samipubco.com |

Antiviral Properties (e.g., anti-HIV, SARS-CoV-2)

Coumarin derivatives have been identified as a "privileged structure" for the design of novel antiviral agents, showing potential against a range of viruses. nih.govscienceopen.com Research has highlighted that modifications on the coumarin scaffold can lead to potent antiviral compounds. scienceopen.com A noteworthy finding is that 7-propyloxy coumarin derivatives were active against bovine viral diarrhoea virus (BVDV), a surrogate model for the Hepatitis C virus. nih.gov The antiviral activity of coumarins extends to the human immunodeficiency virus (HIV), where different derivatives have been shown to target various stages of the viral life cycle, including reverse transcription and integration. nih.govscienceopen.commdpi.com For instance, the coumarin derivative GUT-70 can block the attachment and fusion stage of HIV. scienceopen.com Additionally, studies have explored the antiproliferative and antiviral effects of alkyl coumarins, with compounds like 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one being synthesized and evaluated for such activities. nih.govacs.org

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound and related coumarins exhibit significant anti-inflammatory and immunomodulatory activities. mdpi.com These compounds can influence various pathways involved in the inflammatory response. A series of novel 7-substituted coumarin derivatives showed potent anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-induced RAW 264.7 cells. researchgate.net The mechanism for one of the most active compounds, N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide, was found to involve the blockage of the NF-κB signaling pathway. researchgate.net

The immunomodulatory potential of these compounds has also been demonstrated. nih.gov For example, coumarin and its metabolite 7-hydroxycoumarin (7-OHC) can enhance macrophage migration activity and increase nitric oxide release. nih.govresearchgate.net In vitro, these coumarins induce the production of IL-12 in murine macrophages, suggesting they can act as immunostimulators. nih.govresearchgate.net Furthermore, 7-hydroxycoumarin has been shown to modulate several effector functions of human neutrophils, including decreasing the generation of superoxide (B77818) anion and the release of primary granule enzymes. sigmaaldrich.com

Antioxidant Potential and Reactive Oxygen Species Scavenging

Coumarins are recognized for their antioxidant properties, which are executed through multiple mechanisms. nih.gov These include the direct scavenging of reactive oxygen and nitrogen species (RONS), chelation of transition metals like iron and copper that catalyze the production of free radicals, and inhibition of enzymes that produce RONS, such as xanthine (B1682287) oxidase and lipoxygenase. nih.gov

The structural features of coumarin derivatives, particularly the presence and position of hydroxyl groups, are crucial for their antioxidant capacity. nih.gov Studies on a range of coumarins have demonstrated their ability to effectively scavenge superoxide radicals, hypochlorous acid, and hydroxyl radicals. nih.gov For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) was identified as a highly efficient antioxidant. researchgate.net Newly synthesized coumarin derivatives have also shown significant antioxidant activity in DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays, with some compounds showing improved properties compared to the standard antioxidant ascorbic acid. samipubco.comnih.gov The antioxidant activity of these compounds suggests their therapeutic potential in mitigating diseases associated with oxidative stress. samipubco.com

Anticancer and Antiproliferative Activities

The anticancer potential of coumarins has been a major focus of research, with many derivatives demonstrating significant cytotoxicity against various cancer cell lines. chapman.edu The antiproliferative effects of coumarin derivatives have been evaluated against colorectal, breast, and ovarian cancer cell lines. nih.govacs.orgchapman.edu

Table 3: Anticancer and Antiproliferative Activity of Selected Coumarin Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one | S. cerevisiae (as a model) | Caused DNA damage | nih.govacs.org |

| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | HCT-116 (colorectal cancer) | Promising cytotoxic agent (IC50 = 10.08 μM) | nih.govacs.org |

| 3-Alkyl substituted 4-methylcoumarins and pyranocoumarins | MDA-MB-468 (breast carcinoma), SK-OV-3 (ovarian adenocarcinoma) | Inhibited cell proliferation by 53-74% at 50 µM | chapman.edu |

| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (thyroid cancer) | Induced apoptosis and cell cycle arrest | nih.govmdpi.com |

| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | TPC-1, K-1, B-CPAP (thyroid cancer) | Potent antiproliferative effect (CC50 = 44 µM in TPC-1); induced apoptosis and increased ROS levels | nih.govmdpi.com |

| 7-Hydroxycoumarin | Sarcoma 180 (in mice) | Inhibited tumor growth and increased survival time | nih.govresearchgate.net |

Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

Derivatives of 7-hydroxycoumarin, the parent compound of this compound, have demonstrated the ability to inhibit the growth of various human cancer cell lines. researchgate.net These compounds can induce cell cycle arrest, typically in the G1 phase, thereby blocking the transition to the S phase and inhibiting cell proliferation. researchgate.netnih.gov This cytostatic effect has been observed in non-small cell lung carcinoma (NSCLC) cell lines. researchgate.netnih.gov

Furthermore, at higher concentrations, coumarin and 7-hydroxycoumarin can induce apoptosis, or programmed cell death, in adenocarcinoma cell lines. researchgate.netnih.gov The induction of apoptosis is a critical mechanism for anti-cancer agents. For instance, the novel coumarin derivative 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) has shown strong cytotoxicity against human hepatoma HepG2 cells, inducing apoptosis through both extrinsic and intrinsic pathways in a p53-dependent manner. karger.com Similarly, a chalcone (B49325) derivative demonstrated the ability to suppress viability, induce G2/M phase cell cycle arrest, and trigger apoptosis in both sensitive and cisplatin-resistant ovarian cancer cells, linked to the generation of reactive oxygen species (ROS). mdpi.com Fused chromenopyrimidines have also been reported to show potential for cell cycle arrest and to exhibit dual Bcl-2 and Mcl-1 inhibitory characteristics, which are crucial for inducing apoptosis. nih.gov

While direct studies on this compound are limited in this specific context, the activities of its close analogs suggest that the 7-alkoxy coumarin scaffold is a promising framework for the development of anticancer agents that function through cell cycle modulation and apoptosis induction.

Enzyme Inhibition Relevant to Oncogenesis (e.g., histone deacetylase)

The coumarin scaffold is a key feature in the design of various enzyme inhibitors relevant to cancer therapy. One of the most significant targets is histone deacetylases (HDACs). The modification of the approved drug Vorinostat (SAHA), a pan-HDAC inhibitor, by introducing an amino group into its linker has led to the development of selective HDAC10 inhibitors. nih.govchemrxiv.org This highlights the potential for structurally similar compounds, including this compound derivatives, to be tailored for selective enzyme inhibition.

Furthermore, derivatives of 2H-chromene and 7H-furo-chromene have been identified as selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII. nih.gov These enzymes are crucial for the survival and proliferation of hypoxic tumors. The selectivity of these compounds for the cancer-related isoforms over off-target isoforms I and II underscores the potential of the chromene scaffold in designing targeted cancer therapies. nih.gov

Src kinase, another important enzyme in cancer progression, has also been a target for coumarin derivatives. A study on various classes of coumarin derivatives found that a C-3 decyl substituted quaternary ammonium (B1175870) coumarin derivative exhibited the highest Src kinase inhibition with an IC50 value of 21.6 µM. chapman.edu

Neuropharmacological Activities

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)

A significant area of research for this compound derivatives is their interaction with serotonin receptors, which are key targets for psychoactive drugs. A series of 2- and 3-methoxyphenylpiperazine derivatives combined with a 2-hydroxypropoxy linker and various coumarins were synthesized and evaluated for their affinity towards 5-HT1A and 5-HT2A receptors. nih.gov Several of these compounds demonstrated high affinity for both receptor subtypes. nih.gov

For example, 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one displayed a high affinity for the 5-HT1A receptor with a Ki value of 87 nM. nih.gov Another derivative, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl) piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, exhibited a significant 5-HT1A antagonistic profile. nih.govnih.gov The presence of a hydroxyl group in the propoxy linker appeared to negatively impact the affinity for these serotonin receptors. nih.gov

The structure-activity relationship studies revealed that the nature and position of substituents on both the coumarin ring and the phenylpiperazine moiety significantly influence the binding affinity. For instance, four out of five derivatives with the highest affinity for the 5-HT2A receptor had a methoxy (B1213986) group in the meta position of the phenyl ring. nih.gov

Table 1: Affinity of Selected this compound Derivatives for Serotonin Receptors

| Compound | Receptor | Ki (nM) |

|---|---|---|

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (13) | 5-HT1A | 67 |

| 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one (10) | 5-HT1A | 87 |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxy phenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11) | 5-HT1A | 96 |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (9) | 5-HT2A | 291 |

| 6-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (1) | 5-HT2A | 1846 |

Data sourced from a study on coumarin derivatives and serotonin receptors. nih.gov

Potential as Antidepressant-like Agents

The interaction of this compound derivatives with serotonin receptors suggests their potential as antidepressant-like agents. The antidepressant activity of coumarin derivatives may be mediated by their ability to elevate serotonin (5-HT) levels in the brain. nih.gov A series of 7-(2-(4-substitutedpiperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-ones were designed and synthesized, with most exhibiting significant antidepressant activity in preclinical models. nih.gov

Among these, 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one showed the highest antidepressant activity. nih.gov These findings indicate that the coumarin scaffold, particularly with substitutions at the 7-position, is a promising starting point for the development of novel antidepressants. nih.gov

Potential as Atypical Antipsychotics

The unique pharmacological profile of some coumarin derivatives, combining potent dopamine (B1211576) D2, D3 and serotonin 5-HT1A, 5-HT2A receptor properties, positions them as potential atypical antipsychotics. nih.gov Atypical antipsychotics are distinguished by their efficacy in treating psychosis with a lower risk of extrapyramidal side effects compared to typical antipsychotics. nih.gov

One promising derivative, 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butoxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, demonstrated high affinity for these target receptors along with a low affinity for the H1 receptor, which could reduce the risk of weight gain. nih.gov In animal models, this compound was more potent than clozapine (B1669256) in inhibiting apomorphine-induced climbing and MK-801-induced hyperactivity without causing catalepsy. nih.gov This suggests that 7-alkoxy coumarin derivatives could be a valuable new class of atypical antipsychotics.

Neuroprotective Effects

Coumarin derivatives have also shown significant neuroprotective properties. Daphnetin (7,8-dihydroxycoumarin) has demonstrated a range of pharmacological activities, including neuroprotection. nih.gov Another derivative, 7,8-dihydroxy-4-methylcoumarin, was found to protect against glutamate-induced toxicity in hippocampal cells by scavenging free radicals and regulating the expression of hippocalcin, a protein that buffers intracellular calcium. nih.gov This compound also reduced infarct volume in a neonatal rat model of cerebral hypoxia/ischemia. nih.gov

More recently, coumarin derivatives have been investigated for their ability to activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and is implicated in neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov Certain derivatives were found to reduce tau aggregation, a hallmark of Alzheimer's disease, and promote neurite outgrowth by activating this pathway. mdpi.comnih.gov These findings highlight the potential of the coumarin scaffold in the development of therapies for neurodegenerative disorders.

Other Reported Biological Activities of this compound Derivatives

While a significant body of research has focused on the primary pharmacological applications of coumarin derivatives, several studies have explored other potential therapeutic properties of compounds related to this compound. These investigations have revealed potential anticoagulant, anticonvulsant, and antihypertensive activities within the broader class of coumarins. However, specific data on this compound is limited, and much of the understanding is extrapolated from the activities of structurally similar compounds.

Anticoagulant Activity

The coumarin nucleus is famously associated with anticoagulant effects, with the most prominent example being the drug warfarin. This activity is primarily attributed to the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. While direct studies on the anticoagulant properties of this compound are not extensively documented in publicly available research, the general structural motif suggests a potential, albeit likely modest, for such activity. The anticoagulant potential of coumarin derivatives is highly dependent on the nature and position of substituents on the coumarin ring. For instance, the presence of a 4-hydroxy group is a key feature for significant anticoagulant activity, which is absent in this compound.

A study on various coumarin derivatives extracted from Melilotus officinalis demonstrated that different substitution patterns significantly influence their ability to prolong prothrombin time (PT), a measure of blood clotting. biotech-asia.org While this study did not specifically test this compound, it underscores the principle that substituent groups are critical determinants of anticoagulant efficacy.

| Compound/Extract | Prothrombin Time (seconds) | Reference |

| 4-hydroxycoumarin | 800 | biotech-asia.org |

| Mixture of 7-acetyl coumarin and other derivatives | Considerable activity | biotech-asia.org |

This table presents data for related coumarin compounds to illustrate the structure-activity relationship for anticoagulant effects, as direct data for this compound is not available.

Anticonvulsant Activity

Several coumarin derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. nih.gov The mechanism of action for the anticonvulsant effects of coumarins is not fully elucidated but is thought to involve modulation of various neurotransmitter systems and ion channels. A review of synthetic and natural coumarins as anticonvulsant agents highlights that modifications on the coumarin scaffold, including the introduction of different substituents, can lead to compounds with significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.gov

Antihypertensive Activity

The potential for coumarin derivatives to act as antihypertensive agents has been an area of growing interest. Research into the vasorelaxant effects of related compounds provides a basis for this potential. A study on 7-hydroxycoumarin (also known as umbelliferone), the precursor to this compound, demonstrated its ability to induce vasorelaxation in the superior mesenteric arteries of hypertensive rats. nih.govmdpi.com This effect was found to be mediated through the activation of potassium channels and the modulation of intracellular calcium mobilization. nih.govmdpi.com Given that this compound is an ether derivative of 7-hydroxycoumarin, it is plausible that it may retain some of this vasorelaxant activity, which could contribute to an antihypertensive effect.

The antihypertensive properties of coumarins are thought to be linked to several mechanisms, including increased nitric oxide release, blockade of calcium channels, and inhibition of phosphodiesterases. researchgate.net

Table of Investigated Activities of a Structurally Related Compound (7-Hydroxycoumarin)

| Biological Activity | Model System | Key Findings | Reference |

| Vasorelaxation | Superior mesenteric arteries from hypertensive rats | Induced relaxation via K+ channel activation and Ca2+ mobilization modulation. | nih.govmdpi.com |

This table provides data on the antihypertensive-related activity of the closely related precursor, 7-hydroxycoumarin, to infer the potential properties of this compound.

Mechanism of Action and Molecular Interactions of 7 Propoxy Chromen 2 One Analogs

Elucidation of Molecular Targets and Signaling Pathways

Analogs of 7-propoxy-chromen-2-one interact with a variety of molecular targets, leading to the modulation of distinct signaling pathways. These interactions are the basis for their observed biological activities.

Coumarin (B35378) derivatives are recognized for their ability to inhibit a wide array of enzymes critical to disease pathogenesis.

Oxidoreductases: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net Docking studies revealed that these compounds interact with the active pocket of oxidoreductase, with some analogs showing favorable binding energy and chemscore values, suggesting a potential mechanism for their antimicrobial effects. researchgate.net

Hydrolases (Acetylcholinesterase): In the context of Alzheimer's disease, derivatives of 7-hydroxycoumarin have been investigated as inhibitors of human acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. researchgate.netmdpi.com Molecular docking studies of these coumarin derivatives against AChE have identified key interactions within the enzyme's binding pocket. researchgate.netnih.gov For instance, compounds like 2-((2-oxo-2H-chromen-4-yl) oxy)-N-(pyridin-3-yl) acetamide and 7-(2-oxo-2-(10H-phenothiazin-10-yl) ethoxy)-2H-chromen-2-one demonstrated the best docking results, indicating their potential as AChE inhibitors. researchgate.net

Mpro Target Protein (SARS-CoV-2): The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. nih.govscienceopen.com Molecular docking studies have shown that coumarin derivatives can exhibit a high binding affinity for SARS-CoV-2 Mpro. nih.govscienceopen.com The interactions often involve the catalytic dyad (specifically His41) of the enzyme, with the presence of hydroxyl groups on the coumarin scaffold enhancing binding attractions. scienceopen.com

The following table summarizes the docking scores of selected coumarin derivatives against various enzyme targets.

Table 1: Molecular Docking Scores of Coumarin Analogs Against Enzyme Targets

| Compound Type | Enzyme Target | Docking Score / Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 7-hydroxycoumarin derivative 4(d) | Acetylcholinesterase (AChE) | -10.1 (AutoDock) / -8.19 (Schrodinger) | researchgate.net |

| 7-hydroxycoumarin derivative 4(f) | Acetylcholinesterase (AChE) | -11.2 (AutoDock) / -7.05 (Schrodinger) | researchgate.net |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one (7c) | Oxidoreductase | -10.6447 (Argus Lab) | researchgate.net |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-(4-chlorophenyl)-2H-chromen-2-one (7j) | Oxidoreductase | -10.5517 (Argus Lab) | researchgate.net |

| Chromone-embedded peptidomimetic (Ch-p7) | SARS-CoV-2 Mpro | -19.54 | nih.gov |

| Modified Psoralen derivative | SARS-CoV-2 Mpro | -9.1 | scienceopen.com |

Serotonin (B10506) (5-HT) receptors are a major class of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological and psychopathological conditions. acnp.orgdrugdiscoverytoday.com Coumarin derivatives, particularly those bearing an N-arylpiperazine moiety linked to the 7-position, have been extensively studied for their ability to bind to and modulate serotonin receptors, especially the 5-HT1A and 5-HT2A subtypes. nih.govmdpi.comsemanticscholar.org

Radioligand binding assays have determined the affinity (expressed as Ki values) of various coumarin analogs for these receptors. nih.gov For example, 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin showed a high affinity for the 5-HT1A receptor with a Ki value of 0.60 nM. nih.gov The structure of the coumarin core, the length of the linker chain, and the substitution pattern on the arylpiperazine ring all significantly influence binding affinity. nih.govmdpi.com For instance, modifying the structure of 6-acetyl-5-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one by moving the methoxy (B1213986) group from the meta to the ortho position resulted in a nearly 20-fold increase in affinity for the 5-HT1A receptor. nih.gov Some compounds in this class act as antagonists; 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one exhibited a significant 5-HT1A antagonistic profile. nih.gov

The table below presents the binding affinities of selected coumarin derivatives for serotonin receptors.

Table 2: Binding Affinities (Ki, nM) of Coumarin Analogs for Serotonin Receptors

| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |

|---|---|---|---|

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 | 8 | nih.gov |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one (13) | 67 | Not Reported | nih.gov |

| 6-acetyl-5-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (8) | 1776 | Not Reported | nih.gov |

| 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11) | 6157 | 90 | nih.gov |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (9) | Not Reported | 291 | nih.gov |

| 6-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (1) | Not Reported | 1846 | nih.gov |

Beyond direct interactions with enzymes and receptors, this compound analogs can interfere with broader cellular processes.

Bacterial Metabolism and Fungal Cell Apoptosis: The antimicrobial activity of coumarin derivatives is linked to their ability to disrupt essential cellular functions in pathogens. researchgate.net Some fungicidal drugs induce a common oxidative damage cellular death pathway. nih.gov This involves altering cellular metabolism and respiration, leading to the production of lethal reactive oxygen species (ROS), which culminates in apoptosis. nih.gov

DNA Damage: Antifungal agents can cause DNA damage, and blocking the corresponding DNA repair mechanisms can enhance their fungicidal activity. nih.gov Cell-cycle checkpoints and DNA repair processes are fundamental for protecting organisms from lethal mutations. nih.govplos.org The loss of genes involved in DNA repair pathways can lead to hypermutator phenotypes, suggesting that compounds interfering with these pathways could be effective antimicrobial agents. nih.govplos.org

Microtubule Polymerization and Angiogenesis: Certain piperazine-containing compounds are known to inhibit microtubule synthesis through a unique mechanism. researchgate.net This disruption of the cellular cytoskeleton can inhibit cell cycle progression and also interfere with angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. researchgate.net

Computational Modeling of Binding Modes and Molecular Dynamics

Computational techniques, particularly molecular docking and dynamics, are indispensable tools for understanding how this compound analogs interact with their protein targets at an atomic level. mdpi.comresearchgate.net These methods predict the most likely binding poses and estimate the strength of the interaction, guiding the rational design of more potent and selective compounds. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. scienceopen.com Numerous studies have employed this technique to elucidate the binding modes of coumarin derivatives.

Serotonin Receptors: Docking studies of coumarin-based ligands into 5-HT1A receptor models have revealed structural details responsible for their high affinity. nih.gov These models help rationalize the observed structure-activity relationships, such as why certain substitutions lead to increased receptor affinity.

Acetylcholinesterase (AChE): Docking of coumarin inhibitors into the AChE active site has shown that they can penetrate the enzyme's active site gorge and bind to the peripheral anionic site (PAS). nih.gov

SARS-CoV-2 Mpro: Docking analyses of coumarin compounds with Mpro have identified specific hydrogen bond interactions and hydrophobic contacts with key amino acid residues like HIS41, THR25, and LEU141, which are critical for their inhibitory activity. scienceopen.com

Oxidoreductase: The binding modes of antimicrobial coumarin derivatives within the active pocket of oxidoreductase have been illustrated through docking, highlighting interactions with hydrophobic residues that contribute to the stability of the enzyme-inhibitor complex. researchgate.net

Computational models not only predict the binding pose but also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. nih.govresearchgate.net These scoring functions are crucial for ranking potential drug candidates in virtual screening campaigns.

The prediction of binding affinity relies on scoring functions that calculate the free energy of binding by considering factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation energy. researchgate.net For example, in the study of coumarin analogs against oxidoreductase, the estimated scores from the genetic algorithm showed a good correlation with the experimentally determined inhibitory potency. researchgate.net Similarly, comparative docking studies of 7-hydroxycoumarin derivatives against AChE used different tools like AutoDock and Schrodinger Glide to calculate binding affinities, which were then compared to prioritize the most potent inhibitors. researchgate.net The binding energy values obtained from these simulations, such as the -19.54 kcal/mol calculated for a chromone derivative against Mpro, provide a theoretical basis for the compound's high inhibitory potential. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Predictions (e.g., ADMET properties)

The evaluation of pharmacokinetic and pharmacodynamic properties is a critical step in the early stages of drug discovery. In silico methods, utilizing computational models, provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. These predictions help in identifying potential liabilities of a drug candidate, thereby guiding lead optimization efforts. For this compound and its analogs, various computational studies have been conducted to forecast their drug-likeness and ADMET characteristics.

Computational tools and servers are frequently employed to calculate physicochemical descriptors and predict ADMET properties. These predictions are often based on established models and rules, such as Lipinski's "Rule of Five," which helps in forecasting the oral bioavailability of a compound. A compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of 500 or less, a logP value of 5 or less, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Studies on various coumarin derivatives have demonstrated that these compounds generally exhibit good drug-like properties. For instance, a series of N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides, which are coumarin analogs, were found to adhere to Lipinski's rule of five, suggesting they are likely to be orally active. jocpr.com Similarly, the ADME/T properties of a series of 7-(2-(4-substitutedpiperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-ones were predicted using software, indicating favorable pharmacokinetic profiles for many of the analogs. nih.gov

The predicted ADMET properties for this compound and related coumarin analogs are summarized in the following tables. These predictions offer insights into their potential behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| Monoisotopic Mass | 204.07864 Da |

| XlogP | 2.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 39.8 Ų |

Data sourced from PubChem. uni.lu

Table 2: In Silico ADMET Predictions for Coumarin Analogs

| Compound Class | Absorption (Oral Bioavailability) | Blood-Brain Barrier (BBB) Permeability | CYP450 Inhibition | Hepatotoxicity |

| N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides | Predicted to be orally active | Not specified | Not specified | Not specified |

| 7-(2-(4-substitutedpiperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-ones | Good predicted absorption | Favorable predicted BBB permeability | Not specified | Not specified |

| 7-keto-sempervirol derivatives | Good predicted pharmacokinetic profiles | Not specified | Not specified | Not specified |

This table represents a summary of findings from multiple studies on different coumarin analogs and does not represent a direct head-to-head comparison. jocpr.comnih.govnih.gov

In silico analyses extend beyond basic physicochemical properties to predict more complex interactions, such as plasma protein binding and potential for P-glycoprotein (P-gp) substrate activity. researchgate.net For instance, computational studies on various classes of compounds have shown that inhibitors of protein-protein interactions are often predicted to have high plasma protein binding and be substrates for P-gp transporters. researchgate.net While specific predictions for this compound are not detailed in this context, these general trends for related molecular structures are informative for anticipating its potential behavior.

The predictive models for ADMET properties are continually being refined, and while they provide valuable guidance, experimental validation is essential. The in silico data for this compound and its analogs suggest a favorable pharmacokinetic profile, making them interesting candidates for further investigation in drug development pipelines.

Therapeutic Potential and Drug Development Applications of 7 Propoxy Chromen 2 One

Lead Compound Identification and Optimization Strategies

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification to fit the target better. danaher.com The identification and optimization of lead compounds are crucial steps in the drug discovery process. danaher.com The coumarin (B35378) scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various receptors with high affinity.

Optimization strategies for lead compounds like 7-Propoxy-chromen-2-one focus on enhancing their efficacy, selectivity, and pharmacokinetic properties. danaher.com This involves modifying the core structure by introducing different functional groups. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often employed to guide these modifications. danaher.com For instance, the introduction of piperazine (B1678402) and other moieties to the coumarin structure has been a common strategy to improve the biological activity of these compounds. researchgate.netnih.gov

Design and Synthesis of Novel this compound Analogs with Improved Efficacy and Selectivity

The design and synthesis of novel analogs of this compound are driven by the need for compounds with enhanced therapeutic properties. Various synthetic methodologies are employed to create a library of derivatives with diverse substitutions on the coumarin ring.

One common synthetic route involves the Pechmann condensation or Perkin reaction to form the coumarin nucleus, followed by etherification at the 7-hydroxy position. For example, 4-methyl-7-propoxy-2H-chromen-2-one can be synthesized via an SN2 reaction between 7-hydroxy-4-methyl-2H-chromen-2-one and n-propyl bromide. nih.gov

Researchers have synthesized a variety of this compound analogs and evaluated their biological activities. For instance, a series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and showed significant antibacterial and antifungal activity. researchgate.net Another study focused on the design of 3,7-disubstituted coumarin derivatives as potent anticancer agents, with some compounds showing moderate-to-potent antiproliferative activity against K562 cells. nih.gov The synthesis of coumarin derivatives with antidepressant effects has also been explored, with some compounds showing significant activity in forced swim and tail suspension tests. nih.gov

The following table summarizes some synthesized this compound analogs and their observed biological activities:

| Compound/Analog | Synthesis Method | Biological Activity |

| 4-methyl-7-propoxy-2H-chromen-2-one | SN2 reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with n-propyl bromide nih.gov | Potential anti-asthmatic and tracheal relaxant actions nih.gov |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with substituted aromatic aldehydes researchgate.net | Antibacterial and antifungal activity researchgate.net |

| 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one | Combination of piperazine and coumarin structural fragments nih.gov | Antidepressant activity nih.gov |

| 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one | Williamson synthesis for ether formation from 7-hydroxycoumarin nih.gov | Caused DNA damage in S. cerevisiae, suggesting antiproliferative potential nih.gov |

Current Research and Future Directions in this compound Medicinal Chemistry

Current research in the medicinal chemistry of this compound is multifaceted, exploring its potential in various therapeutic areas. Future directions are aimed at developing more potent and selective drug candidates. nih.gov

There is a growing interest in developing multi-target-directed ligands, especially for complex diseases like Alzheimer's. mdpi.comnih.gov Coumarin derivatives are being investigated for their ability to simultaneously inhibit multiple enzymes involved in the disease pathology, such as cholinesterases and monoamine oxidase B (MAO B). mdpi.comnih.gov For example, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were identified as multiple inhibitors of these enzymes. mdpi.comnih.gov This multi-target approach could offer a more effective therapeutic strategy for multifactorial diseases.

Researchers are continuously exploring new pharmacological targets for this compound and its analogs. Studies have shown that these compounds can exhibit antiproliferative activity by causing DNA damage. nih.gov Specifically, 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one was found to induce DNA damage in Saccharomyces cerevisiae. nih.gov This finding opens up avenues for developing these compounds as potential anticancer agents that target DNA replication and repair mechanisms.

Coumarin derivatives are well-known for their fluorescent properties. researchgate.net This characteristic is being harnessed to develop fluorescent probes for biological imaging. These probes can be used to visualize and study biological processes at the molecular level. For instance, a fluorescent probe, 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, was synthesized and its photophysical properties were studied, demonstrating its potential as a fluorescent marker. researchgate.net The development of novel water-soluble, far-red emitting fluorophores derived from 7-hydroxycoumarin further illustrates the utility of this scaffold in creating advanced imaging agents.

Comparative Analysis with Established Therapeutics and Other Chromen-2-one Derivatives

The therapeutic potential of this compound derivatives is often evaluated by comparing their activity with established drugs and other coumarin analogs. For example, the antifungal activity of some 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives was found to be comparable to standard antifungal agents. researchgate.net

In the context of anticancer research, the cytotoxic effects of new coumarin derivatives are often compared against well-known chemotherapeutic agents. Similarly, the antidepressant activity of novel coumarin-piperazine hybrids has been shown to be significant, suggesting they may offer an alternative to existing antidepressant medications. nih.gov

The table below provides a comparative overview of the activity of this compound derivatives with other compounds.

| Derivative Class | Therapeutic Area | Comparative Compound(s) | Key Findings |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one | Antimicrobial | Standard antibacterial and antifungal drugs | Exhibited significant antibacterial and antifungal activity, comparable to standards. researchgate.net |

| 7-(2-(4-(4-fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one | Antidepressant | Standard antidepressant drugs | Showed the highest antidepressant activity in its series in preclinical models. nih.gov |

| 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one | Anticancer | - | Showed promising cytotoxic activity against HCT-116 and HEK 293 cell lines. nih.gov |

| 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones | Neurodegenerative diseases | - | Acted as multiple inhibitors of cholinesterases and monoamine oxidase B. mdpi.comnih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Propoxy-chromen-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution reactions using propoxy groups under controlled anhydrous conditions. Optimize catalysts (e.g., K₂CO₃ or NaH) and solvents (DMF or acetone) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using HPLC and confirm final product purity via NMR (¹H/¹³C) and mass spectrometry. Consider temperature gradients (60–120°C) to assess kinetic vs. thermodynamic control .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use ¹H NMR to confirm propoxy-group integration ratios and ¹³C NMR to verify carbonyl (C=O) and chromen-ring carbons. IR spectroscopy can identify C-O-C (1100–1250 cm⁻¹) and lactone C=O (1700–1750 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, employ single-crystal X-ray diffraction with SHELX refinement .

Q. What in vitro models are appropriate for the initial evaluation of this compound’s antimicrobial activity?

- Methodological Answer : Use standardized microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Replicate experiments in triplicate and analyze dose-response curves using nonlinear regression models .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. Molecular dynamics simulations can model solvent effects on reaction kinetics. Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants under varying pH) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay platforms?

- Methodological Answer : Perform cross-platform validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts). Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions. Apply meta-analysis to identify confounding variables (e.g., serum protein binding) and use multivariate regression to isolate compound-specific effects .

Q. What experimental strategies can elucidate the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLₜᵢₙₜ) using the in vitro half-life method. Compare results with cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

- Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect high-resolution diffraction data (≤1.0 Å) using synchrotron radiation. Refine structures with SHELXL to assign absolute configuration. Validate anisotropic displacement parameters (ADPs) to confirm absence of disorder .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data in this compound studies?

- Methodological Answer : Fit sigmoidal dose-response curves using four-parameter logistic models (e.g., GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. Assess assay reproducibility via coefficient of variation (CV <15%) and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., humidity, inert gas purity) and instrument calibration details (e.g., NMR magnet stability) to enable replication .

- Data Contradiction Analysis : Use Bland-Altman plots to compare inter-assay variability and hierarchical clustering to identify outlier datasets .

- Structural Validation : Cross-validate computational docking results (e.g., AutoDock Vina) with experimental surface plasmon resonance (SPR) binding kinetics .

Retrosynthesis Analysis